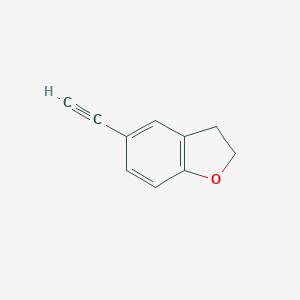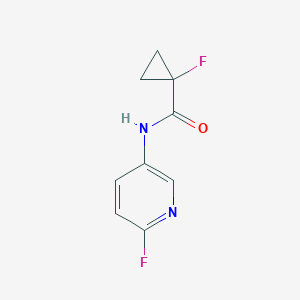
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a cyclopropane derivative and has been found to exhibit promising biological activity. The purpose of
Wissenschaftliche Forschungsanwendungen
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide has been investigated for its potential applications in drug development. It has been found to exhibit inhibitory activity against certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have been studied for their potential use in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. Tankyrase inhibitors have been investigated for their potential use in the treatment of various diseases, including cancer, diabetes, and obesity.
Wirkmechanismus
The mechanism of action of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide involves the inhibition of certain enzymes, such as PARP and tankyrase. PARP inhibitors prevent the repair of DNA damage, which can lead to cell death in cancer cells that are already damaged by chemotherapy or radiation therapy. Tankyrase inhibitors disrupt the activity of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide are still being studied. However, it has been found to exhibit promising biological activity, particularly in its inhibition of PARP and tankyrase. These enzymes are involved in various cellular processes and have been implicated in the development of various diseases, including cancer, diabetes, and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide in lab experiments is its potential to inhibit PARP and tankyrase, which can be useful in the development of new drugs for the treatment of various diseases. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide. One direction is to investigate its potential as a PARP or tankyrase inhibitor in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and obesity. Another direction is to study its potential as a tool compound for the study of PARP and tankyrase function in cellular processes. Additionally, further studies are needed to elucidate the biochemical and physiological effects of this compound and to determine its potential for use in other areas of research.
Synthesemethoden
The synthesis of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide involves the reaction of 6-fluoropyridin-3-amine with cyclopropanecarboxylic acid fluoride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
137081-16-4 |
|---|---|
Produktname |
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide |
Molekularformel |
C9H8F2N2O |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
1-fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H8F2N2O/c10-7-2-1-6(5-12-7)13-8(14)9(11)3-4-9/h1-2,5H,3-4H2,(H,13,14) |
InChI-Schlüssel |
ZGUXIPGOTZSNON-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)NC2=CN=C(C=C2)F)F |
Kanonische SMILES |
C1CC1(C(=O)NC2=CN=C(C=C2)F)F |
Synonyme |
Cyclopropanecarboxamide, 1-fluoro-N-(6-fluoro-3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
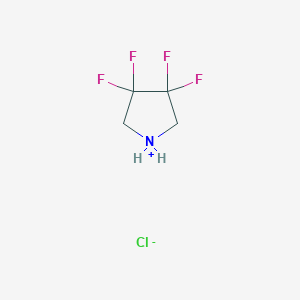
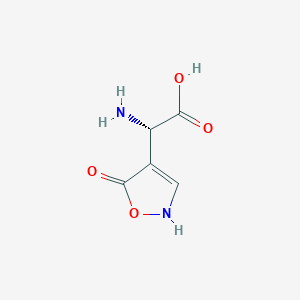
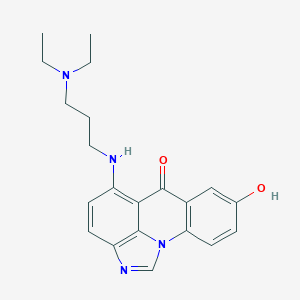
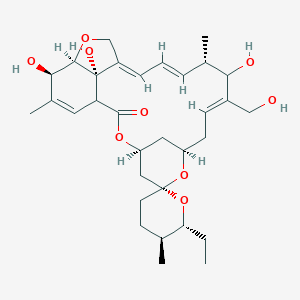
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

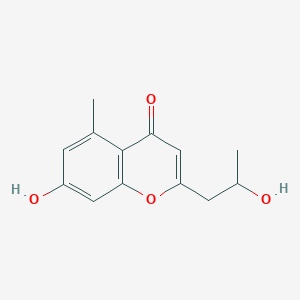
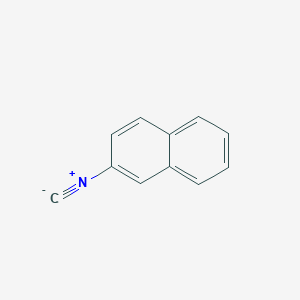

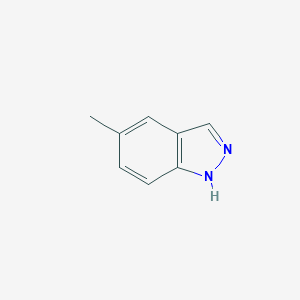
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
